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Compound of Interest

Compound Name: (Biphenyl-2-yloxy)-acetic acid

Cat. No.: B1346131 Get Quote

(Biphenyl-2-yloxy)-acetic acid, also known as fenebrutinib (GDC-0853), is an investigational,

potent, and highly selective non-covalent, reversible inhibitor of Bruton's tyrosine kinase (BTK).

[1][2] Developed by Roche, it is currently in late-stage clinical trials for the treatment of

autoimmune diseases, most notably multiple sclerosis (MS).[1] This guide provides a

comprehensive comparison of the published findings on fenebrutinib, focusing on the

reproducibility of its preclinical and clinical data, and comparing its performance with alternative

BTK inhibitors.

Mechanism of Action
Fenebrutinib functions as a dual inhibitor of both B-cell and microglia activation by blocking the

function of BTK.[1][2] BTK is a crucial enzyme in the signaling pathways of B-cells and myeloid

cells.[3] By inhibiting BTK, fenebrutinib is thought to reduce the activity of the adaptive immune

system (B-cells) and the innate immune system (microglia), both of which are implicated in the

pathology of MS.[1][3] Its high selectivity and reversible, non-covalent binding mechanism may

contribute to a favorable long-term safety profile by minimizing off-target effects.[4][5]
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Caption: Fenebrutinib's dual mechanism of action on B-cells and microglia.

Preclinical Findings
Fenebrutinib has demonstrated potent and selective inhibition of BTK in preclinical studies.

These in vitro and in vivo findings have been foundational for its progression into clinical trials.
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Parameter Finding Reference

BTK Inhibition (Ki) 0.91 nM [1][6]

BTK IC50 (in vitro) 3.1 nM (B-cell activation) [7]

FcγRIII-triggered TNFα

production IC50 (monocytes)
1.3 nM [7]

Selectivity
>130 times more selective for

BTK over other kinases.
[1][2]

Binding Mechanism Non-covalent, reversible [1][2]

In Vivo Efficacy

Dose-dependent activity in a

rat model of inflammatory

arthritis.

[6]

Clinical Reproducibility in Multiple Sclerosis
The clinical development program for fenebrutinib in multiple sclerosis provides a strong case

for the reproducibility of its therapeutic effects, with consistent findings observed from Phase II

to Phase III trials.

Phase II FENopta Study (NCT05119569)
This study provided the initial evidence of fenebrutinib's efficacy in relapsing MS (RMS).
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Endpoint Result Reference

Primary Endpoint (Total new

gadolinium-enhancing T1 brain

lesions at 12 weeks)

Significant reduction compared

to placebo (p=0.0022).
[8]

Secondary Endpoint (Total

new or enlarging T2 brain

lesions at 12 weeks)

Significant reduction compared

to placebo.
[8]

Open-Label Extension (96

weeks) - Annualized Relapse

Rate (ARR)

0.06 [2][9]

Open-Label Extension (96

weeks) - Disability Progression

(EDSS)

No disability progression

observed.
[2][9]

Open-Label Extension (96

weeks) - T1 Gd+ lesions
Zero new lesions detected. [2][9]

Phase III FENhance 1 & 2 Studies (NCT04586010,
NCT04586023)
These identical trials were designed to confirm the efficacy and safety of fenebrutinib in a larger

RMS population, with results from FENhance 2 demonstrating a consistent and positive

outcome.

Endpoint Result (FENhance 2) Reference

Primary Endpoint (Annualized

Relapse Rate vs.

Teriflunomide)

Significantly reduced ARR

compared to teriflunomide over

at least 96 weeks.

[10][11]

Disability Progression
Data on disability progression

are being evaluated.
[12]

Safety
Liver safety was consistent

with previous studies.
[10][12]
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Phase III FENtrepid Study (NCT04544449)
This trial investigated the efficacy and safety of fenebrutinib in primary progressive MS (PPMS),

a more challenging form of the disease to treat.

Endpoint Result Reference

Primary Endpoint (Time to

onset of 12-week composite

confirmed disability

progression vs. Ocrelizumab)

Non-inferior to ocrelizumab

over at least 120 weeks. A

numerical benefit for

fenebrutinib was observed as

early as week 24.

[10][13]

Safety
Consistent with previous

fenebrutinib studies.
[13]

Comparison with Alternative BTK Inhibitors
Fenebrutinib is one of several BTK inhibitors being investigated for autoimmune diseases. Its

key differentiator is its non-covalent, reversible binding mechanism.

Feature Fenebrutinib Tolebrutinib Evobrutinib
Ibrutinib (First
Generation)

Binding

Mechanism

Non-covalent,

reversible

Covalent,

irreversible

Covalent,

irreversible

Covalent,

irreversible

Selectivity High High High Lower

Clinical

Development in

MS

Positive Phase III

results in RMS

and PPMS.

Failed to meet

primary endpoint

in Phase III RMS

trials.

Failed to meet

primary endpoint

in Phase III RMS

trials.

Not in late-stage

development for

MS.

Key Adverse

Events of

Concern

Liver enzyme

elevations (led to

a partial clinical

hold).

Liver enzyme

elevations.

Liver enzyme

elevations.

Atrial fibrillation,

bleeding.
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Experimental Protocols
FENopta Study Design (Phase II)
A randomized, double-blind, placebo-controlled study in participants with RMS. The study

consisted of a 12-week double-blind treatment period followed by an open-label extension

where all participants received fenebrutinib. The primary endpoint was the total number of new

gadolinium-enhancing T1 lesions on brain MRI at week 12.[14]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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